Ac-DL-Abu-OH
CAS No.: 7682-14-6
Cat. No.: VC8472898
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7682-14-6 |
---|---|
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | 2-acetamidobutanoic acid |
Standard InChI | InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) |
Standard InChI Key | WZVZUKROCHDMDT-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)NC(=O)C |
Canonical SMILES | CCC(C(=O)O)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Ac-DL-Abu-OH belongs to the class of acetylated amino acids, characterized by the substitution of an acetyl group () on the amino moiety of 2-aminobutanoic acid. Its IUPAC name, 2-acetamidobutanoic acid, reflects this modification. The compound’s structural backbone consists of a four-carbon butanoic acid chain with an acetamido group at the second carbon position.
Molecular Formula and Stereochemistry
The molecular formula corresponds to a molar mass of 145.16 g/mol, with an exact mass of 145.07400 . The "DL" designation indicates the racemic mixture of D- and L-enantiomers, a common feature in synthetic amino acid derivatives to ensure non-chiral specificity in research applications.
Synonyms and Registry Information
Ac-DL-Abu-OH is cataloged under multiple synonyms, including:
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ac-dl-2-aminobutanoic acid
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acetyl-dl-butyrin
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2-acetamido-n-butyric acid
Its primary CAS registry number is 7682-14-6, with additional identifiers such as 7211-57-6 and 34271-27-7 documented in regulatory databases .
Physicochemical Properties
The compound’s physical and chemical properties are critical for its handling, storage, and application in experimental settings. Table 1 summarizes key parameters derived from experimental data .
Table 1: Physicochemical Properties of Ac-DL-Abu-OH
Property | Value |
---|---|
Molecular Weight | 145.16 g/mol |
Density | 1.129 g/cm³ |
Boiling Point | 368.2°C at 760 mmHg |
Flash Point | 176.5°C |
LogP (Partition Coefficient) | 0.37660 |
Polar Surface Area (PSA) | 66.40000 Ų |
The LogP value of 0.37660 suggests moderate hydrophobicity, balancing solubility in aqueous and organic media. A polar surface area of 66.4 Ų indicates significant hydrogen-bonding potential, which influences its reactivity and interaction with biological targets .
Research Gaps and Future Directions
The absence of peer-reviewed studies on Ac-DL-Abu-OH in the accessible literature highlights significant opportunities for future research. Priority areas include:
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Biological Activity Screening: Assessing antimicrobial, neuroprotective, or metabolic effects in in vitro and in vivo models.
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Structural Optimization: Modifying the acetyl group or carbon chain to enhance physicochemical properties for targeted applications.
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Industrial Scalability: Developing cost-effective synthetic routes to facilitate large-scale production.
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